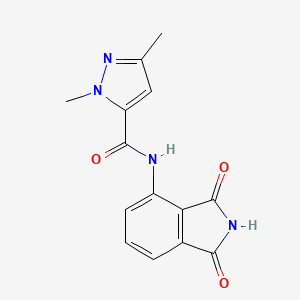
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives involves a green and eco-friendly process. This process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives are primarily condensation reactions .Aplicaciones Científicas De Investigación
Antidepressant and Anticonvulsant Activities : A study by Abdel‐Aziz, Abuo-Rahma, and Hassan (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. They found that certain compounds exhibited significant antidepressant activity, comparable or superior to known antidepressants like imipramine. Additionally, some compounds showed protective effects against seizures induced in mice models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial Activity : Sharshira and Hamada (2011) investigated the antimicrobial properties of pyrazole-1-carboxamide derivatives. They synthesized a series of these compounds and tested them for their antimicrobial activities, revealing significant potential against various microbial strains (Sharshira & Hamada, 2011).
Antitumor Activity and Molecular Docking : Fahim, Elshikh, and Darwish (2019) conducted a study focusing on the synthesis of pyrimidiopyrazole derivatives and their antitumor activity. They found that selected compounds demonstrated remarkable in vitro antitumor activity against certain cancer cell lines. The study also included molecular docking analyses to understand the interaction of these compounds with biological targets (Fahim, Elshikh, & Darwish, 2019).
Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds with the N-(1,3-dioxoisoindolin-4-yl) moiety and evaluated them for antibacterial and antifungal activities. Their results suggested that some of these compounds could be promising antimicrobials, highlighting their potential in addressing bacterial and fungal infections (Patel & Dhameliya, 2010).
Biological Evaluation of Benzamides : A study by Saeed et al. (2015) involved the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were screened for their potential biological applications. These compounds were evaluated for their inhibitory potential against certain enzymes, suggesting their relevance in medicinal chemistry (Saeed et al., 2015).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDMHDPXFITBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)
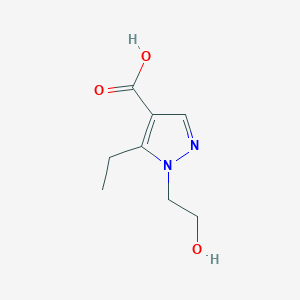
![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)
![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)
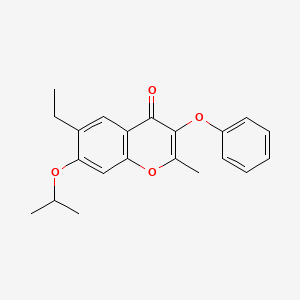
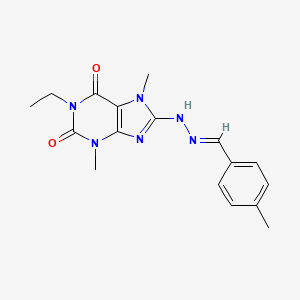
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
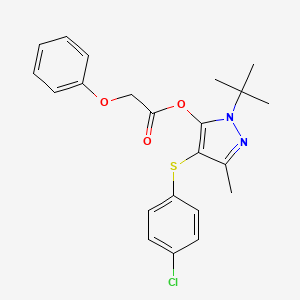
![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)